N-(4-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide” is a complex organic molecule. It contains a pyrimido[5,4-b]indole core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antiallergic Applications
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides, a related class of compounds, has shown promise in the development of novel antiallergic agents. Studies have synthesized a series of these compounds, exploring the impact of variations in indole substituents and alkanoic chain length on antiallergic potency. For example, specific derivatives demonstrated significantly higher potency than astemizole in inhibiting histamine release, a key factor in allergic responses, suggesting potential utility in treating allergic conditions (Menciu et al., 1999).
Antimicrobial Applications
A series of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited promising antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents. The development of new antimicrobial agents is crucial in the fight against resistant microbial strains, and these findings contribute valuable insights to the field (Debnath & Ganguly, 2015).
Anticancer Applications
Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, another related compound, highlighted its potential as an anticancer drug through in silico modeling targeting the VEGFr receptor. The compound's synthesis and structural elucidation, followed by molecular docking analysis, suggested its utility in targeting cancer pathways, highlighting the broader potential of such compounds in cancer therapy (Sharma et al., 2018).
Mechanism of Action
Target of Action
N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex compound with a diverse range of biological activities. It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide may interact with a variety of cellular targets.
Mode of Action
It’s known that indole derivatives can interact with their targets through various mechanisms, including inhibitory activity . This suggests that N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide may exert its effects through similar mechanisms.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may exert a range of molecular and cellular effects .
properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-2-13-7-9-14(10-8-13)22-17(25)11-24-12-21-18-15-5-3-4-6-16(15)23-19(18)20(24)26/h3-10,12,23H,2,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBOYEYDTWDWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.